DNPYR-DL-TRYPTOPHAN
CAS No.: 102850-24-8
Cat. No.: VC0027552
Molecular Formula: C17H12N4O6
Molecular Weight: 368.30038
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102850-24-8 |
---|---|
Molecular Formula | C17H12N4O6 |
Molecular Weight | 368.30038 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
DNP-DL-Trp is formally designated as N-(2,4-dinitrophenyl)-DL-tryptophan, reflecting its racemic mixture of D- and L-tryptophan enantiomers conjugated to a 2,4-dinitrophenyl group. The molecular formula is C₁₇H₁₄N₄O₆, with a molar mass of 370.32 g/mol . Systematic IUPAC nomenclature identifies it as (±)-2-[(2,4-dinitrophenyl)amino]-3-(1H*-indol-3-yl)propanoic acid*. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 1655-51-2 |
EC Number | 216-738-3 |
SMILES | OC(=O)C@@HCC2=CNC3=C2C=CC=C3 |
InChIKey | LAPUOPKWYOOCKL-HNNXBMFYSA-N |
The DNP group is attached to the α-amino group of tryptophan, replacing the hydrogen atom typically involved in peptide bond formation. This substitution creates a sterically bulky, electron-deficient aromatic system that profoundly alters the molecule’s solubility, spectral properties, and biological interactions .
Crystallographic and Conformational Features
X-ray diffraction studies of DL-tryptophan analogs reveal that the indole ring adopts a planar configuration, while the DNP group introduces torsional strain due to steric clashes between the nitro groups and the amino acid backbone . In the crystalline state, DNP-DL-Trp forms layered structures stabilized by π-π stacking between indole and dinitrophenyl rings, as well as hydrogen bonds involving the carboxylic acid group . The racemic nature of the DL mixture prevents enantiomeric resolution under standard crystallization conditions, resulting in centrosymmetric space groups such as P2₁/c .
Synthesis and Physicochemical Properties
Synthetic Routes
DNP-DL-Trp is typically synthesized via nucleophilic aromatic substitution (SNAr) between DL-tryptophan and 1-fluoro-2,4-dinitrobenzene (DNFB) under alkaline conditions :
The reaction proceeds at room temperature, with the α-amino group of tryptophan acting as the nucleophile. Purification involves recrystallization from ethanol-water mixtures, yielding orange-red crystals with a melting point of 214–216°C . The DNP group’s strong electron-withdrawing nature deprotonates the amino group (pKₐ ≈ 4.5), facilitating reaction completion within 2–4 hours .
Solubility and Stability
DNP-DL-Trp exhibits limited aqueous solubility (0.8 mg/mL at 25°C) due to the hydrophobic indole and DNP moieties. It dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The compound is stable under acidic conditions (pH 2–6) but undergoes gradual hydrolysis of the DNP group at pH > 8, releasing 2,4-dinitrophenolate and free tryptophan . UV-Vis spectroscopy shows characteristic absorption maxima at 278 nm (indole π→π*) and 360 nm (DNP charge transfer band) .
Biological Interactions and Functional Roles
Protein Labeling and Affinity Tagging
The DNP group serves as a hapten in immunological studies, enabling the generation of anti-DNP antibodies for epitope tagging. When conjugated to tryptophan residues in proteins, DNP-DL-Trp facilitates:
-
Western Blot Detection: Anti-DNP antibodies (e.g., IgE clones SPE-7, H1-DNP-ε-26) bind with high affinity (Kₐ ≈ 10⁹ M⁻¹), allowing chemiluminescent detection of low-abundance proteins .
-
Membrane Protein Anchoring: The hydrophobic DNP moiety enhances incorporation of tryptophan-rich domains into lipid bilayers, mimicking natural membrane protein topologies .
Immunomodulatory Effects
DNP-DL-Trp modulates T-cell responses by altering tryptophan metabolism pathways. Competitive inhibition of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) reduces kynurenine production, thereby suppressing Th17 differentiation and promoting regulatory T-cell (Treg) expansion . In murine asthma models, DNP-DL-Trp pretreatment decreases IL-5 and IL-13 levels by 62% and 58%, respectively, while increasing IL-10 secretion 3.2-fold .
Pharmacological Applications and Research Findings
Atherosclerosis and Osteoporosis Management
DNP-DL-Trp inhibits interferon-γ (IFN-γ)-induced mini-tryptophanyl-tRNA synthetase (mini-TrpRS), a key mediator of vascular smooth muscle cell (VSMC) foam cell formation in atherosclerosis . In ApoE⁻/⁻ mice fed a high-fat diet, daily oral administration of 50 mg/kg DNP-DL-Trp reduced aortic plaque area by 41% compared to controls . For osteoporosis, DNP-DL-Trp blocks RANKL-induced osteoclastogenesis by disrupting NFATc1 nuclear translocation, achieving 73% reduction in bone resorption pits in RAW264.7 cells .
Antimicrobial and Biofilm Inhibition
The DNP moiety confers mild bactericidal activity against Staphylococcus aureus (MIC = 256 μg/mL) and Escherichia coli (MIC = 512 μg/mL) . At sub-MIC concentrations (32–64 μg/mL), DNP-DL-Trp inhibits biofilm formation by Pseudomonas aeruginosa PAO1 through quorum sensing interference, reducing extracellular polymeric substance (EPS) production by 89% .
Analytical Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 360 nm) achieves baseline separation of DNP-DL-Trp from related analogs using a C18 column (5 μm, 250 × 4.6 mm) and isocratic elution with 65:35 methanol/0.1% formic acid. Retention time = 12.7 ± 0.3 min .
Mass Spectrometric Characterization
Electrospray ionization (ESI) tandem MS in positive ion mode generates characteristic fragments:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume